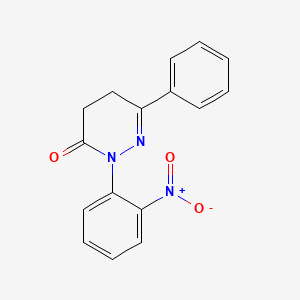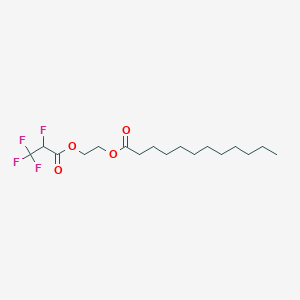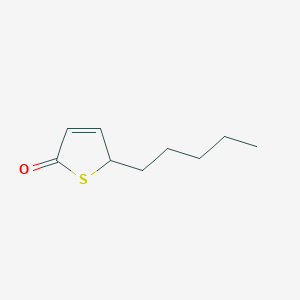![molecular formula C10H16O4 B14318381 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol CAS No. 110087-51-9](/img/structure/B14318381.png)
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is a complex organic compound characterized by its unique molecular structure. It contains a fused ring system with an epoxide and a hydroxyl group, making it an interesting subject for chemical research and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrano[3,2-c]oxepin Ring System: This can be achieved through a series of cyclization reactions.
Introduction of the Epoxide Group: This step often involves the use of peracids or other oxidizing agents to introduce the epoxide functionality.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Selective reduction can be used to modify the epoxide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diols or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or DNA. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Epoxy-2H-pyrano[3,2-c]oxepin-2-ol: Similar structure but lacks the methyl group.
Octahydro-2H-pyrano[3,2-c]oxepin-2-ol: Lacks both the epoxide and methyl groups.
Uniqueness
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
110087-51-9 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
8-methyl-6,11,12-trioxatricyclo[7.2.1.02,7]dodecan-5-ol |
InChI |
InChI=1S/C10H16O4/c1-5-7-4-12-10(13-7)6-2-3-8(11)14-9(5)6/h5-11H,2-4H2,1H3 |
InChI-Schlüssel |
JKOGCMORUZKMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2COC(O2)C3C1OC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)



![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)




![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)


